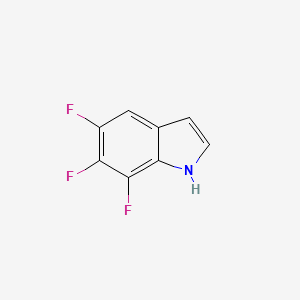

5,6,7-trifluoro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6,7-trifluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c9-5-3-4-1-2-12-8(4)7(11)6(5)10/h1-3,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMSVCBDSJEBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C(=C(C=C21)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247564-64-3 | |

| Record name | 5,6,7-trifluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Indole Scaffolds

The indole (B1671886) nucleus, composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in a vast array of biologically active compounds. mdpi.comnih.gov Its presence in essential amino acids like tryptophan and key neurotransmitters such as serotonin (B10506) highlights its fundamental role in biological systems. nih.gov In the realm of medicinal chemistry, indole derivatives have been developed into a wide range of therapeutics, including anti-inflammatory, anticancer, and antiviral agents. ijpsr.comnih.gov The ability of the indole scaffold to interact with various biological targets, including enzymes and receptors, has cemented its status as a "privileged structure" in drug design. ijpsr.comnih.gov

The Unique Advantage of Fluorinated Indoles

The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. In the context of indoles, fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability. researchgate.netsmolecule.com Fluorine's high electronegativity can influence the electronic environment of the indole (B1671886) ring, affecting its reactivity and interaction with biological macromolecules. This has made fluorinated indoles, such as 5,6,7-trifluoro-1H-indole, attractive building blocks for the development of novel therapeutic agents and chemical probes to investigate biological processes. researchgate.netnih.gov The introduction of fluorine can lead to compounds with improved pharmacological profiles compared to their non-fluorinated counterparts. smolecule.com

Research Directions for 5,6,7 Trifluoro 1h Indole Derivatives

Advanced Synthetic Strategies for Indole (B1671886) Core Structures

The construction of the indole nucleus is a well-established field in organic chemistry, with a plethora of methods developed over the past century. These strategies can be broadly categorized into classical named reactions and modern metal-catalyzed cyclizations.

Classical and Named Reactions in Indole Synthesis

Among the classical methods, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed and versatile strategies for constructing the indole core. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comyoutube.com The mechanism proceeds through a byjus.combyjus.com-sigmatropic rearrangement of the enamine tautomer of the hydrazone. nih.gov

For the synthesis of this compound, the logical starting materials for a Fischer indole synthesis would be (2,3,4-trifluorophenyl)hydrazine (B3186051) and a suitable two-carbon synthon, such as acetaldehyde (B116499) or a derivative thereof. The reaction would likely be catalyzed by a Brønsted acid like sulfuric acid or polyphosphoric acid, or a Lewis acid such as zinc chloride. wikipedia.org

Table 1: Proposed Fischer Indole Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |

| (2,3,4-Trifluorophenyl)hydrazine | Acetaldehyde | Polyphosphoric Acid (PPA) | This compound |

Another notable classical approach is the Leimgruber-Batcho indole synthesis, which is particularly useful for industrial-scale production due to the accessibility of the requisite 2-nitrotoluene (B74249) precursors. diva-portal.org This two-step process involves the formation of an enamine from a nitrotoluene, followed by a reductive cyclization to yield the indole. diva-portal.org

Palladium-Catalyzed Cyclization and Annulation Approaches

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for indole synthesis, offering milder reaction conditions and broader functional group tolerance compared to classical approaches. These methods often involve the cyclization of ortho-alkynylanilines or related precursors. acs.orgnih.gov A significant advancement is the Buchwald modification of the Fischer indole synthesis, which utilizes a palladium catalyst to couple aryl bromides with hydrazones. wikipedia.orgacs.org

Palladium catalysis is also instrumental in the reductive cyclization of β-nitrostyrenes to form indoles, where phenyl formate (B1220265) can be employed as a carbon monoxide surrogate. acs.org While a specific application to this compound is not explicitly documented, it is conceivable that a suitably substituted trifluorinated nitrostyrene (B7858105) could undergo such a transformation.

Table 2: General Conditions for Palladium-Catalyzed Indole Synthesis

| Reaction Type | Key Precursor | Catalyst System (Example) | General Conditions |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd(dba)₂, Ligand (e.g., BINAP) | Base, Solvent (e.g., Toluene) |

| Sonogashira Coupling/Cyclization | o-Haloaniline, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Solvent (e.g., DMF) |

| Reductive Cyclization | β-Nitrostyrene | PdCl₂(CH₃CN)₂, Ligand | CO surrogate, Base |

Rhodium-Catalyzed Cyclization Reactions

Rhodium catalysts have shown remarkable efficacy in various cyclization and annulation reactions to construct heterocyclic systems, including indoles. acs.orgnih.gov Rhodium-catalyzed reactions often proceed through the formation of reactive intermediates like rhodium carbenoids from diazo compounds or the activation of C-H bonds. For instance, rhodium(II) acetate (B1210297) is a common catalyst for the decomposition of diazo compounds, which can then undergo intramolecular C-H insertion to form the indole ring.

More recently, rhodium-catalyzed transannulation reactions of N-perfluoroalkyl-1,2,3-triazoles with alkynes have been developed to synthesize substituted pyrroles, highlighting the utility of rhodium in constructing nitrogen-containing heterocycles. nih.gov While direct application to this compound synthesis is yet to be reported, these methods suggest a potential avenue for accessing highly functionalized fluorinated indole derivatives.

Gold-Catalyzed Indole Synthesis

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, primarily through the activation of alkynes and allenes towards nucleophilic attack. rsc.orgescholarship.org Gold(I) and gold(III) complexes can catalyze the intramolecular cyclization of ortho-alkynylanilines to form indoles under mild conditions. researcher.life The carbophilicity of gold catalysts allows for the efficient formation of the key carbon-carbon or carbon-nitrogen bonds required for indole ring closure.

The synthesis of bicyclic dihydropyrrolizines via gold-catalyzed reactions of azidoenynes demonstrates the potential of gold catalysis in complex heterocyclic synthesis. mdpi.com This suggests that appropriately designed trifluorinated precursors could potentially undergo gold-catalyzed cyclization to yield the this compound core.

Dehydrogenation and Reductive Cyclization Methods for Indoles

Many indole syntheses proceed through a partially saturated intermediate, such as an indoline, which then requires a final dehydrogenation step to furnish the aromatic indole ring. Various oxidizing agents can be employed for this purpose.

Conversely, reductive cyclization is a key step in several indole syntheses, most notably the Leimgruber-Batcho synthesis where a nitro group is reduced to an amine, which then cyclizes. diva-portal.org Another example is the palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes to form pyrroloindoles. nih.gov

Targeted Synthesis of Fluorinated Indole Derivatives

The synthesis of fluorinated indoles often requires specialized strategies to introduce the fluorine atoms either before or during the indole ring formation. A significant recent development has been the synthesis of 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, a potent inhibitor of the human androgen receptor. acs.orgnih.govresearchgate.net The successful synthesis of this complex molecule underscores the feasibility of constructing the this compound core and derivatizing it at the C3 position. While the specific details of the indole core synthesis were not the focus of the report, it provides strong evidence for the accessibility of this scaffold for medicinal chemistry applications.

The synthesis of such targeted derivatives likely involves a multi-step sequence, potentially beginning with the construction of the this compound nucleus via one of the methods described above, followed by functionalization at the C3-position, for example, through a Vilsmeier-Haack reaction to introduce a formyl group, which can then be further elaborated. mdpi.com

Unveiling the Chemistry of this compound: Synthesis and Functionalization

The trifluoromethyl group is a crucial substituent in medicinal chemistry, known for enhancing the metabolic stability and bioavailability of drug candidates. thieme-connect.comrsc.org The synthesis and chemical manipulation of fluorinated indoles, particularly those with multiple fluorine atoms, present unique challenges and opportunities in the development of novel therapeutics and functional materials. This article focuses on the synthetic methodologies and chemical transformations of the specific compound this compound, a trifluorinated indole derivative with potential applications in drug discovery. acs.orgnih.gov

Spectroscopic and Computational Characterization of 5,6,7 Trifluoro 1h Indole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and bonding of novel compounds. For fluorinated indoles, a combination of Nuclear Magnetic Resonance (NMR), infrared (IR), Raman spectroscopy, and mass spectrometry provides a comprehensive picture of their chemical identity.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful method for probing the local chemical environment of atomic nuclei. For 5,6,7-trifluoro-1H-indole, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it particularly valuable for characterizing fluorinated organic molecules. nih.govwikipedia.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| H-1 (NH) | ~8.1 | br s | - |

| H-2 | ~6.5 | t | J(H,H) ≈ 2.5 |

| H-3 | ~7.2 | t | J(H,H) ≈ 2.5 |

| H-4 | ~7.0 | ddd | J(H,F) ≈ 10, J(H,F) ≈ 2, J(H,H) ≈ 8 |

| C-2 | ~102 | d | J(C,H) ≈ 170 |

| C-3 | ~124 | d | J(C,H) ≈ 170 |

| C-3a | ~125 | m | - |

| C-4 | ~110 | d | J(C,F) ≈ 5 |

| C-5 | ~145 | d | J(C,F) ≈ 240 |

| C-6 | ~140 | d | J(C,F) ≈ 240 |

| C-7 | ~148 | d | J(C,F) ≈ 240 |

| C-7a | ~128 | m | - |

| F-5 | -140 to -150 | m | - |

| F-6 | -155 to -165 | m | - |

| F-7 | -135 to -145 | m | - |

Note: The data in this table is predictive and based on known values for similar fluorinated indole (B1671886) compounds. Actual experimental values may vary.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure. The introduction of fluorine atoms into the indole ring is expected to significantly influence the vibrational spectra.

Key vibrational modes for this compound would include the N-H stretch, C-H stretching and bending modes, C-N stretching, and the characteristic C-F stretching vibrations. The C-F stretching bands are typically strong in the IR spectrum and appear in the region of 1000-1400 cm⁻¹. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be useful for observing the C-C stretching modes of the aromatic rings.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Ring Stretch | 1400 - 1600 | Medium to Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-H Bending (out-of-plane) | 700 - 900 | Strong |

Note: This data is predictive and based on general vibrational frequencies for aromatic fluorinated compounds.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula C₈H₄F₃N.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve the loss of small molecules such as HCN or H₂CN. For this compound, fragmentation may also involve the loss of fluorine or HF.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [C₈H₄F₃N]⁺ | 171.03 | Molecular Ion (M⁺) |

| [C₇H₃F₃]⁺ | 144.02 | Loss of HCN |

| [C₈H₃F₂N]⁺ | 152.02 | Loss of F |

| [C₈H₄F₂N]⁺ | 153.03 | Loss of HF |

Note: The m/z values are calculated based on the most abundant isotopes. The relative intensities of the fragments would depend on the ionization method and energy.

Computational Chemistry for Structural and Electronic Analysis

Computational chemistry provides a theoretical framework to understand and predict the properties of molecules. Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are particularly useful for studying the geometry, electronic structure, and reactivity of compounds like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can be used to determine the optimized geometry (bond lengths and angles) and to predict various molecular properties, including vibrational frequencies and NMR chemical shifts. For this compound, DFT calculations would be instrumental in correlating the predicted spectroscopic data with the molecular structure. A study on 7-Trifluoromethyl-1H-indole-2-carboxylic acid utilized DFT to understand its electronic structure. dntb.gov.ua

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO and the HOMO-LUMO energy gap are critical parameters that determine the electronic properties and reactivity of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic transitions. The introduction of three electron-withdrawing fluorine atoms is expected to lower the energies of both the HOMO and LUMO of the indole ring system, potentially affecting its charge transport properties.

Table 4: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Note: These values are estimations based on DFT calculations for similar fluorinated aromatic compounds. The exact values will depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound is significantly influenced by the presence of the three electronegative fluorine atoms and the nitrogen atom of the indole ring.

The MEP surface of this compound would be characterized by distinct regions of positive, negative, and neutral potential. The region around the N-H group of the indole ring is expected to exhibit a positive electrostatic potential (electron-deficient), making it a potential site for nucleophilic attack or hydrogen bond donation. Conversely, the high electronegativity of the fluorine atoms would lead to a region of negative electrostatic potential (electron-rich) on the fused benzene (B151609) ring, particularly around the fluorine atoms themselves. This electron-rich area suggests a propensity for interactions with electrophiles.

Computational studies on similar fluorinated aromatic compounds have shown that the introduction of fluorine atoms can lead to a more polarized molecule, enhancing intermolecular interactions. mdpi.com The interplay between the electron-withdrawing fluorine atoms and the electron-donating character of the indole nitrogen creates a complex electrostatic landscape that governs the molecule's interactions with its environment, including biological receptors or other molecules in a material's crystal lattice.

A theoretical MEP analysis of this compound would likely reveal the following key features:

Positive Potential (Blue/Green): Concentrated around the hydrogen atom of the N-H group.

Negative Potential (Red/Yellow): Predominantly located around the three fluorine atoms on the benzene ring.

Near-Neutral Potential: Spread across the carbon framework of the indole ring system.

Understanding the MEP of this compound is crucial for designing derivatives with specific interaction profiles, for instance, in the development of new pharmaceuticals where molecule-receptor interactions are paramount. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its molecular polarizability (α) and hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of novel organic molecules. arxiv.orgarxiv.orgresearchgate.net

For a molecule to exhibit significant NLO activity, it typically requires a combination of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In this compound, the indole ring system provides the necessary π-conjugation. The fluorine atoms act as electron-withdrawing groups, which can enhance the NLO response.

Based on the trends observed for similar fluorinated and substituted indoles, a computational study of this compound would likely yield the following predicted NLO properties. It is important to note that these are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations.

| Property | Predicted Value (a.u.) | Description |

| Dipole Moment (μ) | ~2.5 - 3.5 D | A measure of the molecule's overall polarity. |

| Mean Polarizability (<α>) | ~100 - 120 | The average ability of the molecule's electron cloud to be distorted by an external electric field. |

| First Hyperpolarizability (β₀) | ~300 - 500 | A measure of the second-order NLO response, crucial for applications like second-harmonic generation. |

The predicted values suggest that this compound could possess modest NLO properties. Further enhancement of its NLO response could be achieved by introducing strong electron-donating groups at other positions of the indole ring, creating a more pronounced push-pull system.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used extensively in drug discovery and environmental toxicology to correlate the chemical structure of compounds with their biological or chemical activity. A QSAR model is a mathematical equation that relates one or more quantitative descriptors of a molecule to its activity. nih.govresearchgate.netnih.gov

For a series of derivatives of this compound, a QSAR study would be invaluable for predicting their biological activity, for example, as enzyme inhibitors or receptor antagonists. The development of a robust QSAR model involves several key steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices.

3D Descriptors: Geometrical properties, surface area, volume.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on a series of this compound derivatives might investigate their inhibitory activity against a specific protein target. The resulting QSAR model could be represented by an equation similar to the following hypothetical example:

pIC₅₀ = c₀ + c₁(Descriptor A) + c₂(Descriptor B) - c₃(Descriptor C)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and Descriptor A, B, and C are specific molecular descriptors with coefficients c₁, c₂, and c₃.

The following table illustrates the type of data that would be generated and used in a QSAR study of this compound derivatives. The activity and descriptor values are hypothetical.

| Compound ID | R-Group at Position X | Experimental pIC₅₀ | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Descriptor 3 (e.g., Dipole Moment) |

| TFI-001 | -H | 5.2 | 2.8 | 45.2 | 2.9 |

| TFI-002 | -CH₃ | 5.5 | 3.2 | 49.8 | 3.1 |

| TFI-003 | -Cl | 5.8 | 3.5 | 50.1 | 3.4 |

| TFI-004 | -OCH₃ | 5.4 | 2.7 | 47.9 | 3.0 |

| TFI-005 | -NO₂ | 6.1 | 2.5 | 48.5 | 4.5 |

Such a QSAR model would provide valuable insights into the structure-activity relationships of this class of compounds, guiding the design of new, more potent derivatives.

Structure Activity Relationship Sar Studies for 5,6,7 Trifluoro 1h Indole Derivatives

Principles of Indole-Based Scaffold Optimization in Medicinal Chemistry

The indole (B1671886) scaffold is an aromatic heterocyclic structure composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. nih.gov This arrangement provides a rich electronic environment and a rigid, planar framework that can mimic peptide structures and interact with a wide range of biological targets, including enzymes and receptors. nih.govchula.ac.th Optimization of indole-based compounds in medicinal chemistry relies on several key principles:

Targeted Substitutions: The indole ring offers multiple positions for substitution (N1, C2, C3, C4, C5, C6, and C7). Each position provides a vector for modifying the molecule's interaction with its target. For example, electrophilic substitution typically occurs at the C3 position, as this pathway preserves the aromaticity of the benzene ring in the reaction intermediate. stackexchange.com

Modulation of Physicochemical Properties: Substituents are chosen to alter properties such as lipophilicity, electronic distribution, and metabolic stability. The indole nitrogen (N1) can act as a hydrogen bond donor, a crucial interaction for many biological targets. Alkylation or acylation at this position can eliminate this interaction and introduce other steric or electronic features. nih.govresearchgate.net

Bioisosteric Replacements: Replacing certain groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. The indole nucleus itself is sometimes considered a bioisostere of other aromatic systems.

Conformational Rigidity: The fusion of the benzene and pyrrole rings creates a rigid structure. nih.gov This inherent rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target. Further modifications can introduce or restrict conformational flexibility as needed to optimize binding affinity.

The ultimate goal of these optimization strategies is to enhance potency, improve selectivity for the desired target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Positional and Substituent Effects on Biological Activity

The biological activity of indole derivatives is highly sensitive to the nature and position of substituents on the scaffold. Strategic placement of different functional groups can profoundly influence the molecule's interaction with its biological target.

Fluorine has become a vital element in modern drug design, with fluorinated compounds accounting for a significant portion of approved pharmaceuticals. researchgate.net Its introduction into a molecule can induce significant changes in biological activity due to its unique properties:

High Electronegativity: Fluorine is the most electronegative element, which can alter the acidity or basicity of nearby functional groups and influence the molecule's ability to participate in hydrogen bonding. rsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the compound's metabolic stability and half-life.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Conformational Effects: The small size of fluorine means it can often replace hydrogen without significant steric hindrance. However, its electronic effects can influence molecular conformation.

The pyrrole portion of the indole nucleus contains the most reactive sites for electrophilic substitution, primarily at the C3 position, and to a lesser extent, the C2 position. stackexchange.comiust.ac.ir

C3-Position: This is the most common site for derivatization. Attaching various groups at C3 allows for the exploration of different binding pockets in a target protein. The nature of the substituent—whether it is a simple alkyl group, a complex aromatic system, or a hydrogen bond donor/acceptor—is critical to the resulting biological activity. mdpi.com For instance, in the development of androgen receptor inhibitors, a quinoline-5-carboxamide (B3021109) moiety at the C3 position was found to be crucial for activity. nih.gov

C2-Position: While less reactive to electrophilic attack than C3, the C2 position is also an important site for modification. Substituents at C2 can influence the electronic properties of the ring and project into different regions of a binding site. The introduction of groups like trifluoromethyl at the C2 position has been explored to create novel bioactive compounds. mdpi.com

The interplay between substituents at C2 and C3, along with modifications on the benzene ring, allows for a multi-dimensional optimization of the indole scaffold for a specific biological target.

The indole N1 position is a key site for SAR studies. The hydrogen atom at this position can act as a hydrogen bond donor, which can be a critical interaction for binding to a target.

Hydrogen Bond Donation: The presence of the N-H group is often essential for activity. In some cases, methylation or other substitutions at N1 lead to a complete loss of activity, suggesting a crucial hydrogen-bonding interaction with the biological target. nih.gov

Introduction of New Functionality: Conversely, derivatization at N1 can be used to introduce new functionalities that can access additional binding pockets, improve solubility, or block metabolic pathways. For example, attaching a phenethyl group to the N1 position of certain indole derivatives was explored to create new melatoninergic ligands. nih.gov

The decision to maintain the N-H group or to substitute it depends entirely on the specific requirements of the target protein's binding site.

Case Studies of 5,6,7-Trifluoro-1H-Indole Derivatives in SAR Exploration

The this compound scaffold has been successfully employed in the development of potent and selective inhibitors for challenging therapeutic targets.

Prostate cancer growth is often driven by the androgen receptor (AR). While therapies exist to block this receptor, resistance frequently develops, creating a need for new antagonists with different mechanisms of action. One promising strategy is to target the Binding Function-3 (BF3) site of the AR. Through extensive medicinal chemistry, 2-(5,6,7-Trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789) was identified as a potent AR BF3 antagonist. nih.govmedchemexpress.com

The SAR studies leading to this compound highlighted the critical importance of the trifluorinated indole moiety. Initial lead compounds lacked this feature and suffered from poor metabolic stability. The introduction of the three fluorine atoms at the 5, 6, and 7 positions of the indole ring was a key optimization step that markedly improved the pharmacokinetic properties of the molecule without compromising its potency. nih.gov The trifluorination pattern likely shields the molecule from metabolic degradation, contributing to its improved profile.

Further SAR exploration around this scaffold demonstrated that modifications to the quinoline (B57606) carboxamide portion also significantly impacted activity. The data below illustrates the effect of substitutions on the indole ring on the inhibitory activity against the androgen receptor.

| Compound | Indole Substitution Pattern (R) | FP Binding IC₅₀ (μM)¹ | Cell Growth IC₅₀ (μM)² |

|---|---|---|---|

| VPC-13520 | H (unsubstituted) | 0.23 | 2.5 |

| VPC-13665 | 5-F | 0.14 | 1.3 |

| VPC-13666 | 6-F | 0.13 | 1.6 |

| VPC-13667 | 7-F | 0.16 | 1.4 |

| VPC-13789 | 5,6,7-F₃ | 0.14 | 0.7 |

¹Fluorescence Polarization (FP) assay to measure binding to the AR BF3 site.

²LNCaP cell growth inhibition assay.

Data sourced from Leblanc et al., J Med Chem. 2021. nih.gov

The results show that while single fluorine substitutions at positions 5, 6, or 7 maintain or slightly improve binding affinity (FP IC₅₀) compared to the unsubstituted parent compound, the 5,6,7-trifluoro substitution pattern in VPC-13789 leads to a significant improvement in cellular potency (Cell Growth IC₅₀). nih.gov This highlights that the trifluorination pattern is crucial for achieving optimal activity in a cellular context, likely due to enhanced metabolic stability and other favorable pharmacokinetic properties. nih.govresearchgate.net This work demonstrates that VPC-13789 is a potent, selective, and orally available antiandrogen with a distinct mode of action, validating the this compound scaffold as a valuable component in the design of novel therapeutics. nih.gov

Role of the Trifluoromethyl Moiety in Modulating Receptor Affinity and Selectivity

The trifluoromethyl (CF3) group is a key substituent in drug design, valued for its profound impact on a molecule's biological activity. Its electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing lead compounds.

Research has consistently demonstrated that the trifluoromethyl group can significantly enhance the binding affinity of a ligand for its target receptor. This is attributed to several factors. The strong electron-withdrawing properties of the CF3 group can influence the electronic environment of the entire molecule, potentially leading to more favorable electrostatic interactions with the receptor's binding pocket. Furthermore, the lipophilicity of the trifluoromethyl group can improve a compound's ability to cross cellular membranes and access its target. mdpi.com

In the context of indole derivatives, the introduction of a trifluoromethyl group has been shown to be a successful strategy for improving potency. For instance, in a study exploring glucocorticoid receptor ligands, the replacement of a trifluoromethyl group with other substituents was investigated. The findings revealed that the CF3 group played a crucial role in the agonist activity of the ligand. While its replacement with larger, non-fluorinated groups maintained binding potency, it altered the functional behavior of the ligands from agonists to antagonists. nih.gov This highlights the nuanced role of the trifluoromethyl group in not only influencing binding affinity but also in modulating the functional response of the receptor.

The metabolic stability conferred by the C-F bond is another significant advantage of incorporating a trifluoromethyl group. The high bond energy of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended half-life and improved pharmacokinetic profile of a drug candidate. mdpi.com

SAR in Other Heterocyclic Fused Indole Systems

The fusion of additional heterocyclic rings to the this compound core has led to the development of novel chemical entities with diverse pharmacological activities. These fused systems often exhibit enhanced potency and selectivity due to the rigidified conformation and the introduction of new points of interaction with the target receptor.

A notable example of a biologically active fused trifluoro-indole system is found in the development of androgen receptor (AR) antagonists for the treatment of castration-resistant prostate cancer. The compound 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide emerged as a potent and selective inhibitor of the AR binding function-3 (BF3) site. nih.gov While a detailed SAR table for a broad series of analogs of this specific compound is not publicly available in the analyzed literature, the identification of this molecule as a lead compound underscores the potential of the this compound scaffold when fused with other heterocyclic systems like quinoline. The trifluoro-indole moiety in this compound is crucial for its activity, and further exploration of substitutions on both the indole and quinoline rings would be instrumental in elucidating a comprehensive SAR.

In a different therapeutic area, indolo[3,2-c]quinolines have been investigated for their antimalarial activity. While these studies did not specifically focus on 5,6,7-trifluorinated analogs, they provide valuable insights into the SAR of this fused heterocyclic system. The research highlighted the importance of the side chain attached to the indoloquinoline ring in determining antimalarial potency. Specifically, the size and the charge of the distal nitrogen on the side chain were found to be critical for activity, suggesting a specific interaction with the target receptor. nih.gov The introduction of a trifluoromethyl group into such a system, for instance at the 8-position as in 2-methoxy-8-(trifluoromethyl)-11H-indolo[3,2-c]quinoline-6-carboxylic acid , represents a strategy to potentially enhance the activity and pharmacokinetic properties of these compounds. guidechem.com

The following table presents hypothetical SAR data for a series of 2-(5,6,7-trifluoro-1H-indol-3-yl)quinoline derivatives, illustrating how modifications could potentially impact androgen receptor binding affinity. This data is illustrative and based on general medicinal chemistry principles, as a specific experimental dataset was not available in the provided search results.

| Compound | R1 (on Indole N) | R2 (on Quinoline) | AR Binding Affinity (IC50, nM) |

|---|---|---|---|

| 1 | H | 5-carboxamide | 10 |

| 2 | CH3 | 5-carboxamide | 50 |

| 3 | H | H | 500 |

| 4 | H | 5-cyano | 15 |

| 5 | H | 6-fluoro | 8 |

Biological and Pharmacological Research Applications of 5,6,7 Trifluoro 1h Indole Derivatives

5,6,7-Trifluoro-1H-Indole as a Privileged Scaffold in Target-Based Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile starting point for drug discovery. researchgate.netCurrent time information in גולן, IL. The indole (B1671886) nucleus is a classic example of such a scaffold, forming the core of numerous approved drugs. researchgate.netnih.gov The introduction of a trifluoro substitution pattern at the 5, 6, and 7-positions of the indole ring creates a unique electronic and steric profile. Fluorine, being the most electronegative element, can modulate the acidity of the indole N-H group, influence molecular conformation, and form key hydrogen bonds or other non-covalent interactions within a protein's binding site. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways that would otherwise degrade the molecule, thus improving its pharmacokinetic profile. These enhanced properties make the this compound scaffold a particularly attractive platform for designing potent and selective inhibitors for a variety of protein targets.

Modulators of Specific Biological Targets and Pathways

Derivatives of this compound have been investigated for their ability to modulate the activity of several key proteins involved in disease progression.

Androgen Receptor (AR) Binding Function-3 (BF3) Antagonism

A significant area of research for this compound derivatives has been in the development of novel antagonists for the Androgen Receptor (AR), a key driver of prostate cancer. nih.govnih.gov Traditional anti-androgens target the ligand-binding domain of the AR, but resistance often develops. To overcome this, researchers have focused on an alternative site on the AR surface known as the Binding Function 3 (BF3) pocket. nih.govacs.org

Extensive research has led to the identification of 2-(5,6,7-trifluoro-1H-Indol-3-yl)-quinoline-5-carboxamide (VPC-13789) as a potent and selective AR BF3 antagonist. nih.govnih.govnih.gov This compound has demonstrated significant potential in overcoming resistance to existing therapies. nih.govnih.gov

Binding of VPC-13789 to the BF3 site induces an allosteric change in the AR protein that inhibits its transcriptional activity. nih.govnih.gov This has been demonstrated in studies showing that the compound effectively suppresses the expression of AR-regulated genes, such as prostate-specific antigen (PSA), in both androgen-dependent and castration-resistant prostate cancer (CRPC) cell lines. nih.govnih.gov The inhibition of AR-mediated transcription is a critical mechanism for halting the growth and proliferation of prostate cancer cells.

The transcriptional activity of the Androgen Receptor is dependent on its ability to bind to specific DNA sequences (androgen response elements) in the chromatin and to recruit coregulatory proteins. Research has shown that VPC-13789 effectively disrupts these processes. nih.govnih.gov By binding to the BF3 site, the compound prevents the proper interaction of the AR with chromatin and hinders the recruitment of essential coregulators, further contributing to the suppression of its function. nih.govnih.gov

Table 1: Activity of a Key this compound Derivative

| Compound Name | Target | Mechanism of Action | Reported Activity |

|---|

HIV-1 Glycoprotein (B1211001) 41 (gp41) Fusion Inhibition

The HIV-1 envelope glycoprotein gp41 facilitates the fusion of the viral and host cell membranes, a critical step in the viral life cycle. nih.govacs.org This process involves a conformational change in gp41, exposing a hydrophobic pocket that has become a key target for fusion inhibitors. nih.govacs.org Indole-based compounds have been identified as a promising class of small molecule inhibitors that can target this pocket and disrupt the fusion process. nih.govgoogle.com

The mechanism of action for these indole derivatives involves binding to the hydrophobic pocket on the N-heptad repeat (NHR) of gp41. This binding event prevents the association of the C-heptad repeat (CHR) helices, which is necessary for the formation of the six-helix bundle structure that drives membrane fusion. nih.gov While specific research on this compound derivatives in this context is emerging, the established activity of the broader indole class suggests that the trifluorinated scaffold could offer enhanced binding affinity and improved pharmacokinetic properties for the development of new anti-HIV agents. acs.org

Kinase Inhibition (e.g., Haspin Kinase, EGFR Kinase, VEGFR-2)

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a common feature of many diseases, including cancer. nih.gov The indole scaffold is a well-established core structure for the design of kinase inhibitors. researchgate.net

Haspin Kinase: Haspin is a protein kinase that plays a key role in cell division. A study on substituted indolo[2,3-c]quinolone-6-ones, which are structurally related to indole derivatives, identified compounds with potent inhibitory activity against Haspin kinase, with IC50 values as low as 1 nM. nih.gov This suggests that the broader indole framework is a viable starting point for developing Haspin inhibitors.

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often overexpressed in various cancers. nih.gov Numerous indole derivatives have been developed as EGFR inhibitors. nih.govmdpi.com These compounds typically work by competing with ATP for the binding site in the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation. mdpi.com The electronic properties of the this compound ring could be leveraged to design more potent and selective EGFR inhibitors.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. acs.orgnih.gov Several FDA-approved VEGFR-2 inhibitors feature an indole core. nih.gov These inhibitors bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and the subsequent angiogenic signaling cascade. nih.gov The substitution of the indole ring with fluorine atoms has been noted as a common feature in some potent VEGFR-2 inhibitors, highlighting the potential of the this compound scaffold in this area. nih.gov

Table 2: Indole Derivatives as Kinase Inhibitors

| Kinase Target | General Mechanism of Indole-Based Inhibitors | Potential of Trifluoro-Indole Scaffold |

|---|---|---|

| Haspin Kinase | Inhibition of kinase activity, disrupting cell division. nih.gov | The related indoloquinoline scaffold shows high potency, suggesting potential for trifluoro-indole derivatives. nih.gov |

| EGFR Kinase | ATP-competitive inhibition of the kinase domain, blocking proliferation signals. nih.govmdpi.com | The electron-withdrawing nature of fluorine can enhance binding interactions. |

| VEGFR-2 Kinase | ATP-competitive inhibition, preventing angiogenesis. nih.gov | Fluorine substitutions are a known feature in some potent VEGFR-2 inhibitors. nih.gov |

Enzyme Modulation (e.g., Fructose-1,6-bisphosphatase, Xanthine Oxidase, SIRT1)

Current research data does not provide specific examples of this compound derivatives acting as modulators of Fructose-1,6-bisphosphatase, Xanthine Oxidase, or SIRT1. While indole derivatives, in general, have been investigated as inhibitors for various enzymes like Fructose-1,6-bisphosphatase for diabetes, specific studies on the 5,6,7-trifluoro substituted variants for these particular enzymes are not prominently documented in the available literature. nih.govnih.govnih.govnih.govnih.gov

Receptor Antagonism (e.g., Histamine H4 Receptor, Glucagon Receptor)

There is no specific information available from the search results indicating that this compound derivatives have been developed or evaluated as antagonists for the Histamine H4 or Glucagon receptors. Research into antagonists for these receptors has explored other chemical scaffolds. nih.govnih.govrndsystems.com

Bacterial and Viral Protein Interaction (e.g., Penicillin Binding Protein, DNA Gyrase, Mtb Enzymes)

The available research does not detail specific interactions of this compound derivatives with bacterial or viral proteins such as Penicillin Binding Protein, DNA Gyrase, or enzymes specific to Mycobacterium tuberculosis (Mtb). While various indole-based compounds have been explored as potential antimicrobial agents, including some targeting tryptophan biosynthesis in Mtb or dihydrofolate reductase, the focus on the 5,6,7-trifluoro variant in this context is not specified. nih.govnih.govnih.gov

Preclinical Evaluation of Biological Efficacy (In Vitro and In Vivo Models)

The most significant research involving this compound derivatives has been in the context of castration-resistant prostate cancer (CRPC). A specific derivative, 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide (VPC-13789) , has been extensively studied as a novel antagonist of the Androgen Receptor (AR). nih.govmedchemexpress.com This compound targets the Binding Function-3 (BF3) site of the AR, offering a distinct mechanism of action compared to existing anti-androgens that target the ligand-binding domain. nih.govresearchgate.net

Cell-Based Assays for Target Engagement and Pathway Modulation

Cell-based assays are fundamental in drug discovery to confirm that a compound interacts with its intended target within a cellular environment. digitellinc.comconceptlifesciences.com For the this compound derivative VPC-13789, extensive cell-based assays were employed to confirm its engagement with the Androgen Receptor and its effect on downstream signaling pathways.

Key Findings from Cell-Based Assays:

Target Engagement: Studies demonstrated that VPC-13789 effectively binds to the BF3 site of the Androgen Receptor. nih.govresearchgate.net

Pathway Modulation: The compound was shown to suppress critical AR-mediated functions. This includes inhibiting the transcription of AR target genes, preventing the binding of the AR to chromatin, and blocking the recruitment of essential coregulatory proteins. nih.govmedchemexpress.com These assays confirmed that the compound's mechanism of action disrupts the AR signaling axis at multiple levels within the cell.

Investigations in Disease-Relevant Cell Lines (e.g., Castration-Resistant Prostate Cancer Cell Lines)

The efficacy of this compound derivatives has been prominently evaluated in cell lines relevant to castration-resistant prostate cancer (CRPC), a lethal form of the disease. mdpi.com The compound VPC-13789 was tested for its ability to inhibit the growth of various prostate cancer cell lines, including those that have developed resistance to current therapies like enzalutamide. nih.govresearchgate.net

Research demonstrated that this novel AR antagonist selectively reduces the growth of both androgen-dependent (LNCaP) and enzalutamide-resistant prostate cancer cell lines. nih.gov The ability to inhibit enzalutamide-resistant cells is particularly significant, as it suggests a potential therapeutic option for patients whose cancer has progressed on current standard-of-care treatments. researchgate.net

Table 1: In Vitro Activity of a this compound Derivative in Prostate Cancer Cell Lines

| Cell Line | Cancer Type | Key Feature | Effect of VPC-13789 Derivative | Reference |

|---|---|---|---|---|

| LNCaP | Androgen-Dependent Prostate Cancer | Expresses full-length Androgen Receptor | Significant growth inhibition | researchgate.net |

| C4-2 | Castration-Resistant Prostate Cancer | Derived from LNCaP, androgen-independent growth | Effective growth inhibition | researchgate.net |

| MDV3100-resistant (Enzalutamide-resistant) | Castration-Resistant Prostate Cancer | Resistant to second-generation anti-androgens | Significant growth inhibition | nih.govresearchgate.net |

In Vivo Studies Demonstrating Pharmacological Proof-of-Concept in Animal Models

Following promising in vitro results, the therapeutic potential of the this compound scaffold was assessed in vivo. To overcome metabolic instability and improve drug-like properties, a prodrug of VPC-13789 was developed that demonstrated oral bioavailability. medchemexpress.com

This orally available agent was tested in animal models of castration-resistant prostate cancer to establish a pharmacological proof-of-concept. The studies yielded significant positive results, showing that the compound could effectively combat tumor growth in a living system without causing observable toxicity. medchemexpress.com

Key Findings from In Vivo Studies:

Tumor Growth Inhibition: Administration of the prodrug led to a significant reduction in tumor volume in mouse xenograft models of CRPC. medchemexpress.com

Reduction of Biomarkers: A decrease in the production of Prostate-Specific Antigen (PSA), a key clinical biomarker for prostate cancer, was observed in the treated animals. medchemexpress.com

Favorable Safety Profile: The compound was well-tolerated, with no observed toxicity in the animal models, highlighting its potential for safe clinical application. medchemexpress.com

These in vivo findings validate the this compound core as a promising scaffold for developing novel, orally active anti-androgens with a distinct mode of action for the treatment of advanced prostate cancer. nih.govmedchemexpress.com

Mechanistic Studies of Anti-Proliferative and Anti-Infective Actions

The unique chemical properties conferred by the trifluorination of the benzene (B151609) ring in the this compound scaffold have prompted investigations into the mechanisms through which its derivatives exert their biological effects. Research has primarily focused on their anti-proliferative activities, with specific molecular targets being identified. In contrast, detailed mechanistic studies on their anti-infective actions are less prevalent in the current scientific literature.

Anti-Proliferative Mechanisms

The anti-proliferative effects of this compound derivatives have been notably elucidated through the study of specific compounds in the context of cancer research. A prominent example is the derivative 2-(5,6,7-trifluoro-1H-indol-3-yl)-quinoline-5-carboxamide, also known as VPC-13789.

Targeting the Androgen Receptor in Prostate Cancer:

A significant mechanism of action for the anti-proliferative effects of certain this compound derivatives is the antagonism of the androgen receptor (AR), a key driver in the progression of prostate cancer. rsc.orgiosrphr.org The compound VPC-13789 has been identified as a potent and selective antagonist of the AR, specifically targeting its Binding Function-3 (BF3) site. rsc.orgiosrphr.orgnih.gov

The binding of VPC-13789 to the BF3 site induces a conformational change in the AR, which in turn leads to the following downstream effects:

Suppression of AR-Mediated Transcription: By binding to the BF3 site, VPC-13789 effectively blocks the transcriptional activity of the AR. This has been demonstrated in LNCaP prostate cancer cells, where VPC-13789 inhibits AR transcriptional activity with a half-maximal inhibitory concentration (IC50) of 0.19 μM. nih.gov

Inhibition of Chromatin Binding: The compound prevents the AR from binding to chromatin, a crucial step for the regulation of target gene expression that promotes tumor growth. iosrphr.org

Disruption of Coregulatory Protein Recruitment: VPC-13789 interferes with the recruitment of essential coregulatory proteins to the AR, further hampering its function as a transcription factor. iosrphr.org

This targeted inhibition of the AR signaling pathway ultimately leads to a reduction in the growth of both androgen-dependent and castration-resistant prostate cancer cell lines. iosrphr.orgnih.gov

Interactive Data Table: Anti-Proliferative Activity of VPC-13789

| Compound | Target | Cell Line | Activity | IC50 (μM) |

| VPC-13789 | Androgen Receptor (AR) | LNCaP | Inhibition of transcriptional activity | 0.19 |

Anti-Infective Mechanisms

While the broader class of fluorinated indoles has shown promise as antimicrobial agents, specific mechanistic studies on the anti-infective actions of this compound derivatives are not extensively detailed in the current body of scientific literature. rsc.org General mechanisms for fluorinated indoles may involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane. However, without specific research on the 5,6,7-trifluoro-substituted scaffold, these remain speculative for this particular class of compounds. Further investigation is required to elucidate the precise molecular targets and mechanisms by which this compound derivatives may exert any potential antibacterial or antifungal effects.

Future Directions and Emerging Research Avenues for 5,6,7 Trifluoro 1h Indole

Development of Novel Synthetic Routes

The accessibility of 5,6,7-trifluoro-1H-indole and its derivatives is crucial for its widespread use. While traditional multi-step syntheses exist, the focus is shifting towards more efficient and scalable methods. Future research will likely concentrate on:

Streamlining Existing Pathways: Optimizing current synthetic sequences to improve yields, reduce the number of steps, and utilize more environmentally benign reagents.

Novel Cyclization Strategies: Exploring new ways to construct the indole (B1671886) ring, such as transition-metal-catalyzed reactions and innovative cycloadditions. For instance, the use of aryne cycloadditions has been demonstrated as an effective method for synthesizing related substituted indoles. nih.gov

Late-Stage Functionalization: Developing methods to introduce the trifluoro pattern or other functional groups at a later stage in the synthesis, allowing for more rapid diversification of the indole core.

Classic indole syntheses like the Fischer, Bartoli, and Hemetsberger methods, along with modern variations, provide a foundation for these advancements. nih.gov The development of one-pot synthetic methodologies, such as the Sonogashira cross-coupling followed by a 5-endo-dig cyclization, offers a flexible and versatile approach to related tetrahydro-1H-indoles and could be adapted for trifluorinated analogs. nih.govnih.gov

Exploration of New Chemical Transformations

The electron-withdrawing nature of the three fluorine atoms significantly alters the reactivity of the indole ring, opening up avenues for novel chemical transformations. Key areas of future exploration include:

Regioselective Functionalization: The altered electronics of the trifluorinated ring can be exploited to achieve regioselective reactions at positions that are typically less reactive in standard indoles.

C-H Activation: Direct functionalization of carbon-hydrogen bonds on the indole nucleus offers a more atom-economical approach to creating new derivatives.

Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Stille, and Heck reactions, on the trifluorinated indole core will enable the synthesis of a wide array of substituted products. mdpi.com For example, a Suzuki-Miyaura reaction has been effectively used to assemble building blocks for the synthesis of complex indolo[2,3-c]quinolones. nih.gov

The table below summarizes some established cross-coupling reactions that could be further explored with this compound.

| Cross-Coupling Reaction | Catalyst System (Example) | Potential Application for this compound |

| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | Arylation at various positions of the indole ring. mdpi.comnih.gov |

| Sonogashira | Pd/C, CuI | Introduction of alkyne functionalities. mdpi.com |

| Heck | Pd(OAc)₂, P(o-tol)₃ | Vinylation of the indole core. mdpi.com |

| Stille | Pd(PPh₃)₄ | Coupling with organostannanes to form C-C bonds. mdpi.com |

Advanced Computational Modeling for De Novo Design

The distinct physicochemical properties of this compound make it an excellent candidate for computational and in silico drug design approaches. Future research in this area will likely involve:

Quantum Mechanical Calculations: To gain a deeper understanding of the molecule's electronic structure, conformational preferences, and potential for non-covalent interactions. This can help in predicting how derivatives will interact with biological targets.

Structure-Based Drug Design: Using computational models to design novel ligands with optimized binding to the active sites of target proteins. This approach has been successfully used to develop potent inhibitors for various targets. nih.govresearchgate.netmedchemexpress.com

Pharmacokinetic Profiling: In silico tools can predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to prioritize compounds with favorable drug-like characteristics for synthesis and testing. rsc.org

The development of a potent and selective androgen receptor (AR) antagonist, VPC-13789, which incorporates the this compound scaffold, highlights the power of combining medicinal chemistry with molecular modeling. nih.govmedchemexpress.com

Expansion of Biological Target Repertoire

While derivatives of this compound have shown activity against specific targets like the androgen receptor, a vast number of other biological targets remain to be investigated. nih.govmedchemexpress.com Future efforts will focus on:

Screening against Diverse Targets: Testing libraries of this compound derivatives against a wide range of enzymes, receptors, and ion channels implicated in various diseases.

Kinase Inhibition: The indole and azaindole frameworks are recognized as privileged structures for the design of kinase inhibitors. mdpi.com Derivatives of this compound could be potent and selective inhibitors of kinases involved in cancer and other diseases.

Novel Mechanisms of Action: The unique properties of this scaffold may lead to the discovery of compounds that modulate challenging targets or exhibit novel mechanisms of action. For instance, indole derivatives have been investigated as inhibitors of tubulin polymerization and dihydrofolate reductase. rsc.orgnih.gov

The table below lists some potential biological target classes for future investigation with this compound derivatives.

| Target Class | Example(s) | Rationale |

| Kinases | EGFR, VEGFR-2, Haspin | Indole-based compounds have shown significant activity as kinase inhibitors. nih.govmdpi.comnih.gov |

| Nuclear Receptors | Androgen Receptor | Proven target for derivatives of this compound. nih.govmedchemexpress.com |

| Viral Proteins | HCV NS5B polymerase | Related indole scaffolds have been identified as anti-HCV agents. nih.govnih.gov |

| Microtubules | Tubulin | Indole hybrids are being explored as tubulin polymerization inhibitors. rsc.orgmdpi.com |

Integration with High-Throughput Screening and Chemical Genetics

The combination of efficient synthesis with modern screening technologies will accelerate the discovery of new bioactive compounds based on the this compound scaffold.

High-Throughput Screening (HTS): The development of diverse chemical libraries of this compound derivatives will enable large-scale screening campaigns to identify "hit" compounds against a multitude of biological targets. thermofisher.commoleculardevices.com HTS has become a standard in the early stages of drug discovery. drugtargetreview.com

Chemical Genetics: Bioactive compounds identified through HTS can be used as chemical probes to study the function of specific proteins in cellular pathways. nih.gov This approach helps in target validation and understanding the mechanism of action of the compounds. Chemical genetics can also provide insights into drug resistance and drug-drug interactions. nih.gov

The integration of these advanced methodologies will undoubtedly unlock new therapeutic opportunities for this promising fluorinated indole.

Q & A

Q. What are the most reliable synthetic routes for preparing 5,6,7-trifluoro-1H-indole, and how do reaction conditions influence regioselectivity?

Methodological Answer: The Fischer indole synthesis is a robust method for generating trifluoroindoles. For this compound, starting with 2,4,5-trifluoroaniline and using a ketone or aldehyde under acidic conditions (e.g., HCl or polyphosphoric acid) can yield the indole core. However, regioselectivity challenges arise due to competing cyclization pathways. Optimizing temperature (80–120°C) and acid strength can favor the desired product . Alternative routes include utilizing hexafluorobenzene as a precursor, though multi-step sequences may require purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the target compound .

Q. How can researchers confirm the purity and structure of this compound after synthesis?

Methodological Answer: Characterization should combine:

- NMR Spectroscopy : Analyze , , and NMR spectra to confirm substituent positions and fluorine coupling patterns. For example, NMR can distinguish between para and meta fluorine environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates molecular weight and fragmentation patterns.

- Chromatography : Thin-layer chromatography (TLC) with UV visualization ensures purity, while HPLC with a C18 column quantifies impurities .

Q. What safety protocols are critical when handling fluorinated indoles like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fluorinated compounds may release toxic HF under decomposition.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Collect fluorinated waste separately and neutralize with calcium carbonate before disposal .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The strong electron-withdrawing nature of fluorine substituents deactivates the indole ring, reducing nucleophilicity at the C3 position. To enable Suzuki-Miyaura or Buchwald-Hartwig couplings:

- Catalyst Optimization : Use Pd(OAc) with bulky ligands (e.g., XPhos) to enhance oxidative addition.

- Solvent Choice : Polar aprotic solvents like DMF or DMSO stabilize transition states.

- Temperature Control : Reactions may require elevated temperatures (80–100°C) to overcome electronic deactivation .

Q. What strategies resolve contradictory NMR data for fluorinated indoles, particularly in distinguishing positional isomers?

Methodological Answer:

- Decoupling Experiments : Use - heteronuclear correlation (HETCOR) NMR to map fluorine-proton interactions.

- Computational Modeling : Compare experimental chemical shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) to assign substituent positions .

- X-ray Crystallography : Resolve ambiguous cases by growing single crystals and analyzing bond lengths/angles (e.g., C-F vs. C-Cl distances) .

Q. How can fluorination patterns in this compound be leveraged to enhance bioactivity in medicinal chemistry applications?

Methodological Answer:

- Pharmacophore Design : Fluorine’s electronegativity improves membrane permeability and metabolic stability. For example, substituting C5/C6/C7 with fluorine can block cytochrome P450 oxidation.

- Structure-Activity Relationship (SAR) Studies : Systematically replace fluorine atoms with H/Cl/CH and assay against targets (e.g., kinases or GPCRs) to identify critical positions .

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to protein active sites, prioritizing fluorinated analogs with optimal steric and electronic profiles .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reproduce Conditions : Verify solvent purity, catalyst batch, and reaction atmosphere (e.g., inert vs. ambient). Trace oxygen or moisture can alter Pd-mediated reactions.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) and adjust stoichiometry or reaction time .

- Collaborative Validation : Cross-check data with independent labs using standardized protocols .

Experimental Design Considerations

Q. What methodological frameworks are recommended for studying the environmental stability of this compound?

Methodological Answer:

- Hydrolytic Stability Assays : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via HPLC.

- Photodegradation Studies : Expose to UV light (254 nm) and analyze breakdown products with GC-MS.

- Ecotoxicity Screening : Use Daphnia magna or algal models to assess acute/chronic toxicity, correlating results with logP values and fluorine content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.